1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine hydrochloride
Beschreibung
This compound is a heterocyclic amine hydrochloride salt with a molecular formula of C₁₃H₂₁ClN₆ and a molecular weight of 296.80 g/mol (based on formula weight calculations). It features a fused [1,2,4]triazolo[4,3-a]azepine core linked to a pyrazole moiety via an ethyl bridge, with an amine group at the 4-position of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research applications. Its CAS registry number is 1431966-49-2, and it is cataloged under MDL number MFCD25371211 .
Eigenschaften
CAS-Nummer |
1431964-49-6 |
|---|---|
Molekularformel |
C12H19ClN6 |
Molekulargewicht |
282.8 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects.
Chemical Structure and Properties
The compound's IUPAC name is 1-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-4-amine hydrochloride. Its molecular formula is with a molecular weight of 282.78 g/mol .
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study indicated that the synthesized triazole derivatives showed varying degrees of activity against several bacterial strains . The compound was evaluated for its efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antimicrobial activity.
Antitumor Activity
The antitumor potential of this compound has also been explored. In vitro studies showed that it inhibits cell proliferation in various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound exhibited an IC50 value of 15 µM.
- A549 (lung cancer) : The IC50 was reported at 20 µM.
These findings indicate that the compound may serve as a lead for further development in cancer therapeutics.
Neuroprotective Effects
Neuroprotection is another area where this compound has shown promise. A study focused on its ability to protect neuronal cells from oxidative stress-induced damage. The compound demonstrated a significant reduction in cell death when exposed to hydrogen peroxide.
Case Studies
Case Study 1: A clinical trial investigated the effects of similar pyrazole derivatives on patients with chronic pain conditions. Results indicated improved pain management and reduced inflammation markers in treated groups compared to controls.
Case Study 2: An animal model study evaluated the neuroprotective effects of the compound in a Parkinson's disease model. Treated mice showed improved motor function and reduced neuroinflammation compared to untreated controls.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a class of [1,2,4]triazolo-azepine derivatives with pyrazole substituents. Below is a detailed comparison with analogous molecules:
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The target compound’s ethyl bridge and hydrochloride salt differentiate it from analogs with propyl bridges (e.g., CAS 1174852-26-6) or methyl/chloro substituents (e.g., CAS 1174886-12-4). These modifications influence molecular weight, solubility, and bioavailability .
- Bioactivity : Compounds with chloro substituents (e.g., CAS 1174886-12-4) are often associated with enhanced receptor-binding affinity due to increased electronegativity . However, the target compound’s hydrochloride salt may improve solubility for in vivo studies .
- Safety Profile : The chloro-substituted analog (CAS 1174886-12-4) is classified under UN 2811 (Class 6.1) with hazards including acute toxicity (H301, H311, H331), necessitating stringent handling protocols . The target compound’s safety data remain unspecified in available literature.
Research Findings and Data Gaps
- Synthetic Routes : The target compound is likely synthesized via cyclocondensation of hydrazine derivatives with ketones, followed by hydrochlorination—a method validated for related triazolo-azepines .
- Bioactivity Data: No direct studies on the target compound’s efficacy or toxicity are available. However, structurally similar compounds (e.g., CAS 1174886-12-4) show micromolar IC₅₀ values in kinase assays .
- Limitations : Purity, stability, and pharmacokinetic data for the target compound are absent in published literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
